molecular formula C13H13Cl2N3O B12670440 2-(2,4-Dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)pent-4-en-2-ol CAS No. 89544-40-1

2-(2,4-Dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)pent-4-en-2-ol

Cat. No.: B12670440
CAS No.: 89544-40-1
M. Wt: 298.16 g/mol
InChI Key: LPNWYANEBGVEBX-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)pent-4-en-2-ol is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is known for its antifungal properties and is commonly used in agricultural and pharmaceutical applications. It is characterized by the presence of a triazole ring and a dichlorophenyl group, which contribute to its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)pent-4-en-2-ol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and an appropriate alkyne or nitrile.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic substitution reaction using 2,4-dichlorobenzyl chloride.

    Formation of the Pent-4-en-2-ol Moiety: The pent-4-en-2-ol moiety is synthesized through a series of reactions, including aldol condensation and reduction.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The process involves the use of catalysts and solvents to optimize yield and purity. The final product is purified through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)pent-4-en-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The triazole ring and dichlorophenyl group can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted triazoles.

Scientific Research Applications

2-(2,4-Dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)pent-4-en-2-ol has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its antifungal and antimicrobial properties.

    Medicine: It is investigated for potential therapeutic applications, including antifungal treatments.

    Industry: The compound is used in the formulation of agricultural fungicides and preservatives.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)pent-4-en-2-ol involves the inhibition of ergosterol synthesis in fungal cell membranes. The triazole ring interacts with the enzyme lanosterol 14α-demethylase, preventing the conversion of lanosterol to ergosterol. This disruption in ergosterol synthesis leads to increased membrane permeability and ultimately cell death.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: Another triazole antifungal agent with a similar mechanism of action.

    Itraconazole: A triazole compound used to treat systemic fungal infections.

    Ketoconazole: An antifungal medication that inhibits ergosterol synthesis.

Uniqueness

2-(2,4-Dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)pent-4-en-2-ol is unique due to its specific chemical structure, which provides a balance of hydrophobic and hydrophilic properties. This balance enhances its ability to penetrate fungal cell membranes and exert its antifungal effects.

Properties

CAS No.

89544-40-1

Molecular Formula

C13H13Cl2N3O

Molecular Weight

298.16 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-1-(1,2,4-triazol-1-yl)pent-4-en-2-ol

InChI

InChI=1S/C13H13Cl2N3O/c1-2-5-13(19,7-18-9-16-8-17-18)11-4-3-10(14)6-12(11)15/h2-4,6,8-9,19H,1,5,7H2

InChI Key

LPNWYANEBGVEBX-UHFFFAOYSA-N

Canonical SMILES

C=CCC(CN1C=NC=N1)(C2=C(C=C(C=C2)Cl)Cl)O

Origin of Product

United States

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